molecular formula C13H16BrNO B438514 1-(4-Bromobenzoyl)-3-methylpiperidine CAS No. 346720-48-7

1-(4-Bromobenzoyl)-3-methylpiperidine

Cat. No.: B438514
CAS No.: 346720-48-7
M. Wt: 282.18g/mol
InChI Key: MMTVHKFZDQIJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromobenzoyl)-3-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromobenzoyl group attached to the piperidine ring, which is further substituted with a methyl group. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzoyl)-3-methylpiperidine typically involves the acylation of 3-methylpiperidine with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to achieve higher yields. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzoyl)-3-methylpiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromobenzoyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the piperidine ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents like tetrahydrofuran.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide, often in acidic or basic aqueous solutions.

Major Products Formed

    Substitution Reactions: Products with the bromine atom replaced by the nucleophile.

    Reduction Reactions: Alcohol derivatives of the original compound.

    Oxidation Reactions: Carboxylic acid derivatives of the original compound.

Scientific Research Applications

1-(4-Bromobenzoyl)-3-methylpiperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzoyl)-3-methylpiperidine is largely dependent on its interaction with specific molecular targets. For example, in biological systems, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The bromobenzoyl group can enhance the compound’s binding affinity to its target, while the piperidine ring can influence its overall pharmacokinetic properties.

Comparison with Similar Compounds

1-(4-Bromobenzoyl)-3-methylpiperidine can be compared with other similar compounds, such as:

    1-(4-Bromobenzoyl)-4-phenylpiperazine: Similar in structure but with a phenyl group instead of a methyl group on the piperidine ring.

    1-(4-Bromobenzoyl)-1,3-dicyclohexylurea: Contains a urea moiety instead of a piperidine ring.

    4-Bromobenzoyl chloride: The precursor used in the synthesis of this compound.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(4-bromophenyl)-(3-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-10-3-2-8-15(9-10)13(16)11-4-6-12(14)7-5-11/h4-7,10H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTVHKFZDQIJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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